molecular formula C8H7BrClNO B2387925 4-bromo-3-chloro-N-methylbenzamide CAS No. 1517784-69-8

4-bromo-3-chloro-N-methylbenzamide

Cat. No.: B2387925
CAS No.: 1517784-69-8
M. Wt: 248.5
InChI Key: ZWBIEYWRJPFGOT-UHFFFAOYSA-N
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Description

4-bromo-3-chloro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and an N-methyl group is attached to the amide nitrogen

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methylbenzamide typically involves the following steps:

    Chlorination: Chlorination at the 3-position can be carried out using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (RNH2).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Oxidation: Oxidation reactions can convert the amide group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides or phenols.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

4-bromo-3-chloro-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-chloro-N-methoxybenzamide
  • 4-bromo-3-chloro-N-ethylbenzamide
  • 4-bromo-3-chloro-N-phenylbenzamide

Uniqueness

4-bromo-3-chloro-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of an N-methyl group. This combination of substituents can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-3-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBIEYWRJPFGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517784-69-8
Record name 4-bromo-3-chloro-N-methylbenzamide
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